Ibrutinib D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibrutinib D5 is a deuterated form of Ibrutinib, a small molecule drug that acts as an irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It is primarily used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . The deuterated form, this compound, is often used as an internal standard in bioanalytical methods due to its stability and similar chemical properties to Ibrutinib .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ibrutinib D5 involves the incorporation of deuterium atoms into the Ibrutinib molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The synthetic route generally follows the same steps as the synthesis of Ibrutinib, with the substitution of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Ibrutinib D5 undergoes various chemical reactions, including:
Oxidation: Ibrutinib can be oxidized to form its metabolites.
Reduction: Reduction reactions can modify the functional groups in Ibrutinib.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions include various metabolites of Ibrutinib, which can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Aplicaciones Científicas De Investigación
Ibrutinib D5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical methods to quantify Ibrutinib and its metabolites.
Biology: To study the pharmacokinetics and pharmacodynamics of Ibrutinib.
Medicine: In clinical trials to monitor the levels of Ibrutinib in patients.
Industry: For quality control and assurance in the production of Ibrutinib
Mecanismo De Acción
Ibrutinib D5, like Ibrutinib, exerts its effects by irreversibly binding to Bruton’s tyrosine kinase (BTK). This binding inhibits the BTK enzyme, which plays a crucial role in the B-cell receptor signaling pathway. By blocking this pathway, Ibrutinib prevents the proliferation and survival of malignant B-cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ibrutinib D5 include:
Acalabrutinib: Another BTK inhibitor with higher specificity for BTK.
Zanubrutinib: A next-generation BTK inhibitor with improved bioavailability.
Tirabrutinib: A BTK inhibitor used primarily in Japan.
Orelabrutinib: A BTK inhibitor with reduced off-target effects
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate quantification in analytical methods. This makes it particularly valuable in research and clinical settings .
Propiedades
IUPAC Name |
1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPWWZEPKGCCK-OZUAZJOXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.